5-Neopentylthiophene-2-carbaldehyde
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Overview
Description
5-Neopentylthiophene-2-carbaldehyde is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing four carbon atoms and one sulfur atom. The presence of a neopentyl group and an aldehyde functional group at the 2-position of the thiophene ring makes this compound unique and of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-neopentylthiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of butane, butadiene, or butenes with sulfur to form the thiophene ring
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale cyclization reactions using sulfur and hydrocarbons. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalysts .
Chemical Reactions Analysis
Types of Reactions: 5-Neopentylthiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products:
Oxidation: 5-Neopentylthiophene-2-carboxylic acid.
Reduction: 5-Neopentylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
5-Neopentylthiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and corrosion inhibitors
Mechanism of Action
The mechanism of action of 5-neopentylthiophene-2-carbaldehyde is primarily related to its chemical reactivity. The aldehyde group can participate in various nucleophilic addition reactions, while the thiophene ring can undergo electrophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in different applications .
Comparison with Similar Compounds
Thiophene-2-carbaldehyde: Lacks the neopentyl group, making it less sterically hindered.
5-Methylthiophene-2-carbaldehyde: Contains a methyl group instead of a neopentyl group, resulting in different reactivity and properties.
5-Nitrothiophene-2-carbaldehyde: Contains a nitro group, which significantly alters its electronic properties and reactivity
Uniqueness: 5-Neopentylthiophene-2-carbaldehyde is unique due to the presence of the bulky neopentyl group, which influences its steric and electronic properties. This makes it a valuable compound for specific applications where such properties are desired .
Properties
Molecular Formula |
C10H14OS |
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Molecular Weight |
182.28 g/mol |
IUPAC Name |
5-(2,2-dimethylpropyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H14OS/c1-10(2,3)6-8-4-5-9(7-11)12-8/h4-5,7H,6H2,1-3H3 |
InChI Key |
CCCWDZLGGLHOIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=CC=C(S1)C=O |
Origin of Product |
United States |
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